molecular formula C16H17N3O2S B2451404 6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034493-08-6

6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2451404
M. Wt: 315.39
InChI Key: QUDLBPQRZSMWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality 6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Derivatives

Researchers have developed methods for synthesizing a wide range of heterocyclic compounds that exhibit promising biological activities. For instance, derivatives of pyridazin-3-one and 2-amino-5-arylazopyridine have been synthesized, showcasing the potential in creating fused azines with unique properties (Ibrahim & Behbehani, 2014). Another study detailed the synthesis of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, further illustrating the versatility of these compounds in generating pharmacologically active molecules (Johnston et al., 2008).

Anticancer and Antimicrobial Agents

Some derivatives have been evaluated for their potential anticancer and antimicrobial activities. For example, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids were synthesized and subjected to molecular docking screenings, revealing moderate to good binding energies on target proteins. These compounds exhibited antimicrobial and antioxidant activity, demonstrating the therapeutic potential of such molecules (Flefel et al., 2018).

Advanced Synthesis Techniques

The exploration of advanced synthesis techniques, such as microwave-assisted synthesis, has been reported to accelerate the production of heterocyclic compounds. This approach not only improves the efficiency of the synthesis process but also enhances the yield and purity of the desired products, showcasing the compound's role in facilitating novel methodologies in chemical synthesis (Hoogenboom et al., 2006).

Molecular Docking Studies

Incorporation into molecular docking studies for the identification of potential anticancer and antimicrobial agents highlights the compound's significance in drug discovery. By understanding how derivatives interact with biological targets, researchers can design more effective therapeutic agents, leveraging the structural complexity of such compounds to achieve high specificity and efficacy (Katariya et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the retrieved sources . As with any chemical compound, appropriate safety measures should be taken when handling and storing it to prevent exposure and potential harm.

properties

IUPAC Name

6-cyclopropyl-2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-15-4-3-13(11-1-2-11)17-19(15)10-16(21)18-7-5-14-12(9-18)6-8-22-14/h3-4,6,8,11H,1-2,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDLBPQRZSMWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.